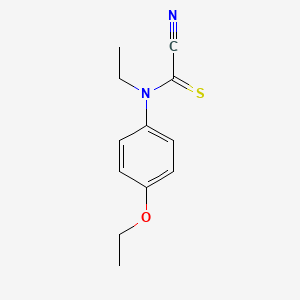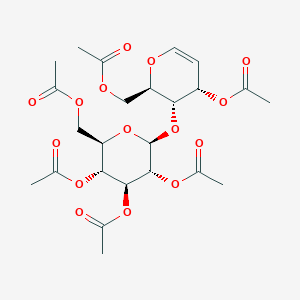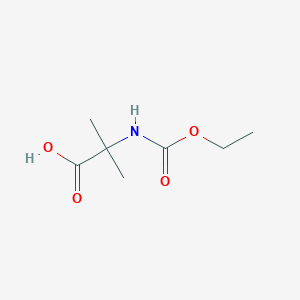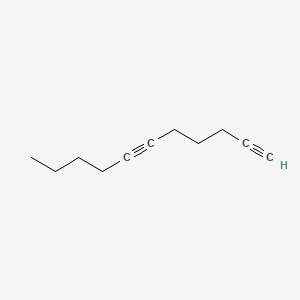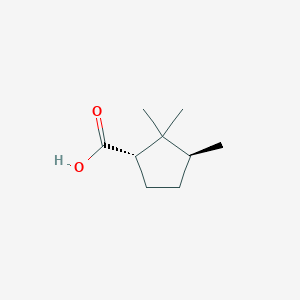
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is an organic compound with a cyclopentane ring structure substituted with three methyl groups and a carboxylic acid group. This compound is a derivative of cyclopentane, which is a five-membered alicyclic hydrocarbon. The presence of the carboxylic acid group makes it an important compound in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts and controlled reaction environments can optimize the production process. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane, 1,2,3-trimethyl-: A similar compound with three methyl groups on the cyclopentane ring but lacking the carboxylic acid group.
Cyclopentanecarboxylic acid: A compound with a carboxylic acid group on the cyclopentane ring but without the additional methyl groups.
Uniqueness
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is unique due to the specific arrangement of its methyl groups and the presence of the carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(1S,3S)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-6-4-5-7(8(10)11)9(6,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
LYJVKLGSDVKQPY-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C1(C)C)C(=O)O |
Kanonische SMILES |
CC1CCC(C1(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


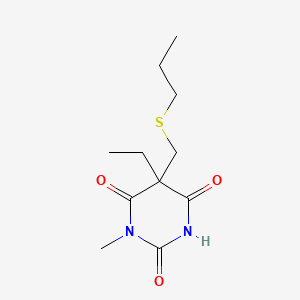
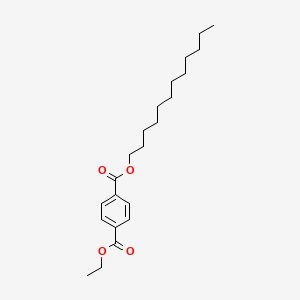
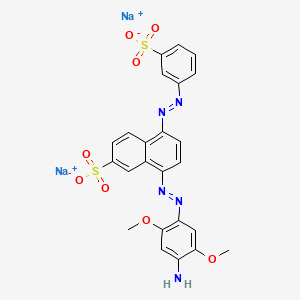
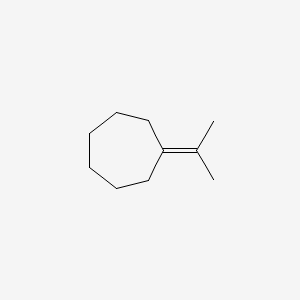
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
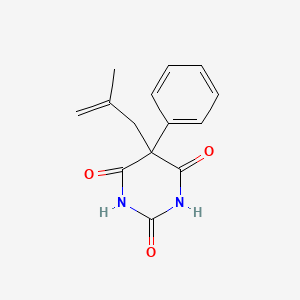
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)


